N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
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Overview
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a complex organic compound that features a thiazole ring and a triazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Coupling of the Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: Amines, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Phenyl derivatives
Substitution Products: Amino or thiol-substituted derivatives
Scientific Research Applications
N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound is investigated for its anticancer properties, with studies focusing on its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiazole and triazole rings.
Mechanism of Action
The mechanism of action of N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities, respectively.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring, are well-known antifungal agents.
Hybrid Compounds: Similar hybrid compounds that combine thiazole and triazole rings have been studied for their potential as multi-targeted bioactive molecules, showing activities against various diseases.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5OS2/c1-2-3-4-14-20-17(23-22-14)26-10-15(24)21-16-19-13(9-25-16)11-5-7-12(18)8-6-11/h5-9H,2-4,10H2,1H3,(H,19,21,24)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYULIPHYBKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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